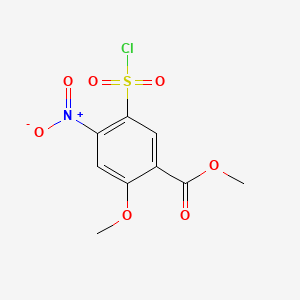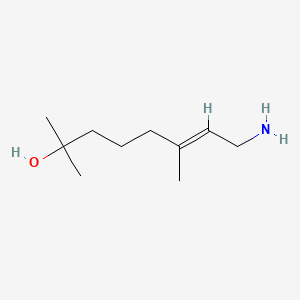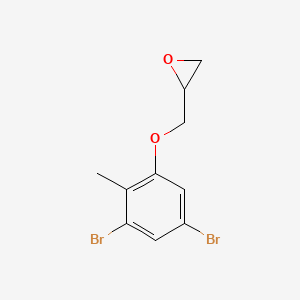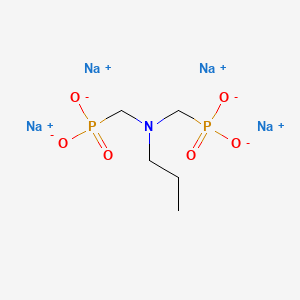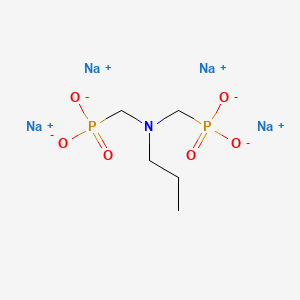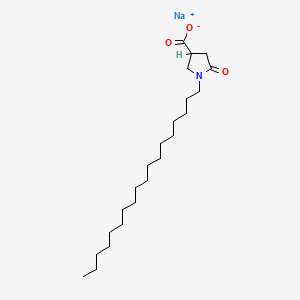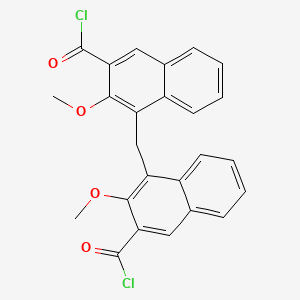
4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is a chemical compound with the molecular formula C25H18Cl2O4 and a molecular weight of 453.3 g/mol. It is known for its unique structure, which includes two methoxynaphthalene units connected by a methylene bridge and functionalized with carbonyl chloride groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) typically involves the reaction of 3-methoxynaphthalene-2-carbonyl chloride with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two naphthalene units. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-methoxynaphthalene-2-carboxylic acid derivatives.
Oxidation and Reduction: The methoxynaphthalene units can be oxidized or reduced under specific conditions to modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the carbonyl chloride groups.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride groups.
Oxidized or Reduced Naphthalene Derivatives: Depending on the specific oxidation or reduction conditions applied.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to study enzyme activities and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) involves its interaction with specific molecular targets. The carbonyl chloride groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways. The methoxynaphthalene units may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2-chloronaphthalene-1-carbonyl chloride): Similar structure but with chlorine substituents instead of methoxy groups.
4,4’-Methylenebis(3-hydroxynaphthalene-2-carbonyl chloride): Hydroxyl groups replace the methoxy groups, altering the compound’s reactivity and solubility.
4,4’-Methylenebis(3-methoxynaphthalene-2-carboxylic acid): Lacks the carbonyl chloride groups, resulting in different chemical properties and reactivity
Uniqueness
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is unique due to its combination of methoxy and carbonyl chloride functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research applications. Its ability to form stable covalent bonds with nucleophiles and participate in π-π interactions sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
39026-34-1 |
|---|---|
Molekularformel |
C25H18Cl2O4 |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
4-[(3-carbonochloridoyl-2-methoxynaphthalen-1-yl)methyl]-3-methoxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C25H18Cl2O4/c1-30-22-18(16-9-5-3-7-14(16)11-20(22)24(26)28)13-19-17-10-6-4-8-15(17)12-21(25(27)29)23(19)31-2/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
LFAUJRVUXMMOGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)Cl)CC3=C(C(=CC4=CC=CC=C43)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



